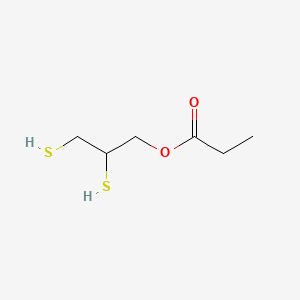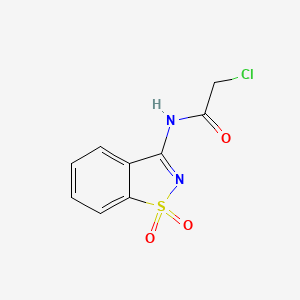
Dimethyl (2-oxoheptadecyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-oxoheptadecyl)phosphonate is an organophosphorus compound with the molecular formula C₁₉H₃₉O₄P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a long-chain ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxoheptadecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The general reaction scheme is as follows:
Michaelis-Arbuzov Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-oxoheptadecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (2-oxoheptadecyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the phosphonate group can be enzymatically cleaved to release the active drug.
Material Science: It is used in the preparation of flame retardants and plasticizers due to its phosphorus content.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2-oxoheptyl)phosphonate: A shorter-chain analog with similar chemical properties but different physical properties due to the shorter alkyl chain.
Dimethyl (2-oxopropyl)phosphonate: Another analog with a much shorter alkyl chain, used in different synthetic applications.
Uniqueness
Dimethyl (2-oxoheptadecyl)phosphonate is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of lipophilic compounds or in materials science.
Propriétés
| 92780-73-9 | |
Formule moléculaire |
C19H39O4P |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylheptadecan-2-one |
InChI |
InChI=1S/C19H39O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)18-24(21,22-2)23-3/h4-18H2,1-3H3 |
Clé InChI |
XNXSFAWPOYFRPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)




![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

